Estradiol-3-benzoate-17-butyrate
CAS No.: 63042-18-2
Cat. No.: VC21217341
Molecular Formula: C29H34O4
Molecular Weight: 446.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63042-18-2 |
|---|---|
| Molecular Formula | C29H34O4 |
| Molecular Weight | 446.6 g/mol |
| IUPAC Name | [(8R,9S,13S,14S,17S)-17-butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate |
| Standard InChI | InChI=1S/C29H34O4/c1-3-7-27(30)33-26-15-14-25-24-12-10-20-18-21(32-28(31)19-8-5-4-6-9-19)11-13-22(20)23(24)16-17-29(25,26)2/h4-6,8-9,11,13,18,23-26H,3,7,10,12,14-17H2,1-2H3/t23-,24-,25+,26+,29+/m1/s1 |
| Standard InChI Key | MKYFGNOOEKZNPW-ZRJUGLEFSA-N |
| Isomeric SMILES | CCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C |
| SMILES | CCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C |
| Canonical SMILES | CCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C |
| Appearance | Powder |
Introduction
| Property | Value | Source |
|---|---|---|
| IUPAC Name | [(8R,9S,13S,14S,17S)-17-butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate | |
| CAS Registry Number | 63042-18-2 | |
| Molecular Formula | C29H34O4 | |
| Molecular Weight | 446.6 g/mol | |
| InChI Key | MKYFGNOOEKZNPW-ZRJUGLEFSA-N | |
| Canonical SMILES | CCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C |
Historical Development and Significance
The development of Estradiol-3-benzoate-17-butyrate represents an important milestone in the evolution of estrogen therapy, addressing several pharmacokinetic limitations associated with the administration of natural estradiol. Native estradiol, when administered orally, undergoes extensive first-pass metabolism in the liver, resulting in low bioavailability and necessitating frequent dosing regimens. The creation of esterified derivatives like Estradiol-3-benzoate-17-butyrate emerged as a strategic pharmaceutical approach to overcome these limitations while maintaining the biological activity of the parent compound.
The history of estradiol ester development began with single esters such as estradiol benzoate and estradiol valerate, which were among the first modified estrogens introduced for clinical use. The innovation of dual esterification, as exemplified by Estradiol-3-benzoate-17-butyrate, represents a further refinement in this approach, allowing for more sophisticated control of drug release kinetics. The specific combination of benzoate at position 3 and butyrate at position 17 was designed to optimize both the lipophilicity of the compound and its rate of hydrolysis, resulting in an extended release profile superior to that of single esters.
The significance of Estradiol-3-benzoate-17-butyrate extends beyond its pharmacokinetic advantages to include its role in expanding therapeutic options for conditions requiring estrogen supplementation. Its development reflects the pharmaceutical industry's ongoing efforts to refine hormone therapy through structural modifications that improve efficacy, safety, and patient compliance. The compound stands as an example of how structural modifications of natural hormones can lead to improved therapeutic profiles, providing clinicians with additional tools for managing estrogen-dependent conditions with potentially reduced dosing frequency and more stable hormone levels.
Mechanism of Action and Pharmacology
Receptor Interactions
Estradiol-3-benzoate-17-butyrate functions primarily as a prodrug that requires metabolic conversion through hydrolysis to release the active moiety, estradiol. Once liberated in the body, estradiol exerts its biological effects by binding to specific nuclear receptors known as estrogen receptors (ERs), predominantly ERα and ERβ, which are distributed throughout various tissues. These receptors belong to the nuclear receptor superfamily and function as ligand-activated transcription factors that regulate gene expression patterns in target cells. The distribution of these receptors varies across tissues, with ERα predominating in reproductive tissues and ERβ having a broader distribution including bone, brain, and vascular endothelium.
When estradiol binds to these receptors, it induces a conformational change that facilitates receptor dimerization and subsequent binding to specific DNA sequences known as estrogen response elements (EREs). This binding initiates the recruitment of co-activator proteins and the formation of a transcriptional complex that regulates the expression of estrogen-responsive genes. The gene expression changes mediated by estrogen receptor activation are responsible for the diverse physiological effects of estrogens in different tissues, including reproductive development, bone maintenance, cardiovascular protection, and neurological functions. Additionally, estradiol can also initiate rapid, non-genomic effects through membrane-associated estrogen receptors, contributing to its complex biological activity profile.
Pharmacokinetics
The pharmacokinetic profile of Estradiol-3-benzoate-17-butyrate is characterized by its behavior as a prodrug with extended-release properties due to its dual esterification. When administered parenterally, typically via intramuscular injection, the compound forms a depot at the injection site from which it is gradually released into the systemic circulation over an extended period. This depot formation is facilitated by the lipophilic nature of the compound, which is enhanced by the presence of both benzoate and butyrate ester groups. The slow diffusion from this depot represents the rate-limiting step in the compound's absorption phase, contributing significantly to its prolonged duration of action.
The oral bioavailability of Estradiol-3-benzoate-17-butyrate is notably low, reported to be approximately 2-10%, due to extensive first-pass metabolism in the gut wall and liver. This low bioavailability necessitates parenteral administration for most clinical applications, typically via intramuscular injection. Once in circulation, the compound undergoes sequential hydrolysis by esterases present in plasma and various tissues. This hydrolysis process occurs in a stepwise manner, with the potential formation of intermediate metabolites (estradiol-3-benzoate or estradiol-17-butyrate) before complete conversion to the active estradiol. The rate of hydrolysis is influenced by the chemical nature of the ester bonds, with the aliphatic butyrate ester typically hydrolyzing at a different rate than the aromatic benzoate ester.
The dual esterification strategy results in a more gradual and sustained release of estradiol compared to single esters or unmodified estradiol, as both ester bonds must be hydrolyzed for complete activation. This characteristic contributes to a more stable plasma concentration profile over time, potentially reducing the frequency of dosing required to maintain therapeutic hormone levels. Once converted to estradiol, the compound follows the same distribution, metabolism, and elimination pathways as endogenous estradiol, including binding to sex hormone-binding globulin in plasma and undergoing hepatic metabolism and conjugation prior to excretion.
Metabolic Pathways
The metabolism of Estradiol-3-benzoate-17-butyrate involves a series of enzymatic processes beginning with the hydrolysis of the ester bonds, which represents the activation step for this prodrug. This hydrolysis is catalyzed by various esterases found in plasma, liver, and other tissues, resulting in the sequential cleavage of the ester bonds and the release of benzoic acid, butyric acid, and ultimately estradiol. The order of hydrolysis may vary, potentially leading to the formation of intermediate metabolites such as estradiol-3-benzoate (after hydrolysis of the 17-butyrate ester) or estradiol-17-butyrate (after hydrolysis of the 3-benzoate ester).
Once converted to estradiol, the compound undergoes the same metabolic pathways as endogenous estradiol, which includes several major routes. The primary metabolic pathways include oxidation at the 17β-hydroxyl group to form estrone, which is catalyzed by 17β-hydroxysteroid dehydrogenase enzymes. Additional metabolic routes involve hydroxylation at various positions, particularly 2- and 4-hydroxylation, catalyzed by cytochrome P450 enzymes, primarily CYP1A1, CYP1A2, and CYP3A4. These hydroxylated metabolites may undergo further metabolism, including methylation by catechol-O-methyltransferase (COMT) or conjugation with glucuronic acid or sulfate to form water-soluble conjugates that are excreted in urine and bile.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of Estradiol-3-benzoate-17-butyrate typically employs selective esterification reactions that target the hydroxyl groups at positions 3 and 17 of the estradiol molecule. This process requires careful control of reaction conditions to achieve the desired dual esterification with different acid components at specific positions. The general synthetic approach involves either sequential esterification of the two hydroxyl groups or simultaneous esterification using appropriate reaction conditions and reagents to achieve the desired selectivity.
A common synthetic route involves a two-step process beginning with the esterification of the phenolic hydroxyl group at position 3 with benzoic acid or a reactive derivative such as benzoyl chloride. This reaction typically occurs under mild conditions due to the higher reactivity of the phenolic hydroxyl group compared to the alcoholic hydroxyl at position 17. The reaction typically employs an appropriate catalyst, such as sulfuric acid, p-toluenesulfonic acid, or pyridine, and is conducted under reflux conditions to ensure complete reaction. The intermediate product, estradiol-3-benzoate, is then subjected to a second esterification reaction targeting the hydroxyl group at position 17, using butyric acid or butyryl chloride as the acylating agent.
The reaction conditions must be carefully controlled to achieve good yields and high purity. Factors such as temperature, reaction time, solvent selection, and catalyst choice significantly influence the outcome of the esterification reactions. The general reaction can be represented as follows:
-
Estradiol + Benzoyl chloride (or benzoic anhydride) → Estradiol-3-benzoate + HCl (or benzoic acid)
-
Estradiol-3-benzoate + Butyryl chloride (or butyric anhydride) → Estradiol-3-benzoate-17-butyrate + HCl (or butyric acid)
Alternative synthetic approaches may involve protecting group strategies when selective esterification proves challenging, or the use of enzyme-catalyzed esterification reactions that can provide high regioselectivity under mild conditions. The development of efficient and selective synthetic routes for Estradiol-3-benzoate-17-butyrate represents an important aspect of pharmaceutical chemistry, balancing considerations of yield, purity, cost, and scalability.
Industrial Production Techniques
The industrial production of Estradiol-3-benzoate-17-butyrate involves scaling up the laboratory synthetic procedures while implementing modifications to improve efficiency, yield, and cost-effectiveness. These industrial processes are conducted under carefully controlled conditions to ensure product consistency, purity, and compliance with pharmaceutical quality standards. The manufacturing process typically involves several key stages, including preparation of starting materials, reaction, workup, purification, and quality control testing.
In industrial settings, the esterification reactions are typically conducted in specialized reactors equipped with precise temperature control, efficient mixing systems, and capabilities for controlled addition of reagents. The reactions may employ modified procedures compared to laboratory syntheses, such as the use of alternative catalysts, continuous flow processes, or optimized solvent systems that improve reaction efficiency and facilitate downstream processing. The reaction progress is typically monitored using analytical techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to ensure completion and optimize reaction time.
The purification of Estradiol-3-benzoate-17-butyrate at industrial scale often employs recrystallization from appropriate solvent systems, which is preferred for its scalability and efficiency in removing impurities. Alternative purification methods may include column chromatography for higher-grade pharmaceutical products or specialized purification techniques such as simulated moving bed chromatography for large-scale operations. The final purified product undergoes rigorous quality control testing, including assessments of identity, purity, content uniformity, and compliance with pharmacopeia standards. Industrial production must adhere to Good Manufacturing Practice (GMP) regulations, which establish requirements for proper design, monitoring, and control of manufacturing processes and facilities to ensure product quality and consistency across batches.
Biological Activity and Therapeutic Applications
Applications in Hormone Replacement Therapy
Estradiol-3-benzoate-17-butyrate has significant applications in hormone replacement therapy (HRT) for the management of menopausal symptoms and prevention of postmenopausal osteoporosis. The compound's extended release profile makes it particularly suitable for parenteral formulations used in HRT regimens, potentially offering advantages in terms of dosing frequency and stability of hormone levels. The dual esterification strategy results in a gradual release of estradiol, which may more closely approximate physiological hormone patterns than formulations with more rapid absorption and elimination profiles.
The primary therapeutic applications in HRT include the alleviation of vasomotor symptoms, commonly known as hot flashes and night sweats, which represent one of the most troublesome manifestations of estrogen deficiency during menopause. Additional benefits include improvement of urogenital symptoms associated with vulvovaginal atrophy, such as vaginal dryness, dyspareunia (painful intercourse), and recurrent urinary tract infections. The compound's effects on bone metabolism make it valuable for the prevention of postmenopausal osteoporosis, reducing the risk of fractures that significantly impact quality of life and mortality in aging women. Potential benefits may also extend to aspects of cognitive function, mood regulation, and skin health, although these effects are generally considered secondary therapeutic outcomes.
The parenteral administration of Estradiol-3-benzoate-17-butyrate in HRT bypasses the gastrointestinal absorption and first-pass metabolism issues associated with oral estrogen formulations, potentially resulting in more predictable bioavailability and reduced production of potentially undesirable metabolites. The extended release profile may allow for less frequent administration compared to other estradiol preparations, which could improve patient compliance and quality of life by reducing the burden of frequent medication administration. Typical administration schedules may involve monthly injections, although specific regimens would depend on the particular formulation, patient needs, and whether the estrogen is being used alone or in combination with a progestogen in women with an intact uterus.
Contraceptive Applications
Estradiol-3-benzoate-17-butyrate has been investigated for use in hormonal contraception, particularly in combination with progestogens to create injectable contraceptive formulations. The search results indicate that a combination of this compound (10 mg) with dihydroxyprogesterone acetophenide (150 mg) has been studied for its efficacy in inhibiting ovulation. This combination represents an approach to hormonal contraception that differs from the ethinyl estradiol-based oral contraceptives commonly used worldwide, potentially offering an alternative pharmacokinetic profile and side effect pattern.
A study involving 100 healthy patients over 8 cycles demonstrated that a single monthly dose of this combination was effective in preventing ovulation, supporting its potential use as a contraceptive agent. The research also revealed that the formulation effectively prevented sperm progression, contributing to its contraceptive effect through multiple mechanisms. Notably, the study reported an absence of common side effects often associated with oral contraceptives, suggesting a potentially favorable tolerability profile. This finding could be related to the pharmacokinetic profile of Estradiol-3-benzoate-17-butyrate, which may result in more stable hormone levels compared to daily oral formulations.
The mechanism of contraceptive action involves several complementary effects. The estrogen component, released gradually from Estradiol-3-benzoate-17-butyrate, contributes to the suppression of follicle-stimulating hormone (FSH) from the pituitary gland, inhibiting follicular development. The progestogen component primarily suppresses luteinizing hormone (LH) surge, preventing ovulation. Additional contraceptive effects include alterations in cervical mucus, making it less permeable to sperm, and changes in the endometrium that may reduce the likelihood of implantation even if fertilization were to occur. The parenteral administration route combined with the extended release profile offers potential advantages for contraceptive use, including improved compliance due to less frequent dosing and elimination of the daily adherence requirement associated with oral contraceptives.
Comparative Analysis with Similar Compounds
Comparison with Other Estradiol Esters
Estradiol-3-benzoate-17-butyrate represents one of several esterified forms of estradiol developed for clinical use, each with distinct pharmacokinetic profiles resulting from their specific structural modifications. The unique dual esterification strategy employed in this compound distinguishes it from single esters and contributes to its characteristic release profile and duration of action. Understanding the comparative properties of these various estradiol esters is essential for selecting appropriate formulations for specific clinical applications and patient needs.
Table 2: Comparison of Estradiol-3-benzoate-17-butyrate with Other Estradiol Esters
| Compound | Esterification | Key Characteristics | Primary Applications |
|---|---|---|---|
| Estradiol-3-benzoate-17-butyrate | Dual esterification: benzoate at position 3, butyrate at position 17 | Prolonged release profile compared to single esters; dual hydrolysis requirement | Hormone replacement therapy, contraception |
| Estradiol benzoate | Single esterification: benzoate at position 3 | Intermediate-acting estrogen ester; relatively rapid release | Hormone therapy, gynecological applications |
| Estradiol cypionate | Single esterification: cypionate at position 17 | Long-acting estrogen ester; slower release due to cyclopentylpropionate group | Hormone therapy, contraception, transgender hormone therapy |
| Estradiol valerate | Single esterification: valerate at position 17 | Intermediate-acting estrogen ester; commonly used in oral formulations | Hormone replacement therapy, transgender hormone therapy |
| Estradiol undecylate | Single esterification: undecylate at position 17 | Very long-acting estrogen ester; extended release profile due to long carbon chain | Long-term hormone therapy applications |
The dual esterification of Estradiol-3-benzoate-17-butyrate provides a longer duration of action compared to single esters like estradiol benzoate or estradiol valerate. This extended release profile results from the requirement for sequential hydrolysis of both ester bonds, creating a more gradual release pattern of the active estradiol. The specific combination of benzoate at position 3 and butyrate at position 17 creates a unique pharmacokinetic profile that differs from other dual-esterified estradiol compounds, such as estradiol dipropionate, due to the different chemical properties of the ester groups involved.
The pharmacological implications of these structural differences extend beyond simply affecting duration of action. The specific pattern of estradiol release can influence hormone stability in the bloodstream, potentially reducing fluctuations compared to shorter-acting formulations. This more stable hormone profile may contribute to improved symptom control in hormone replacement therapy and potentially different side effect profiles compared to formulations with more pronounced peaks and troughs in hormone levels. Additionally, the unique physical-chemical properties of each ester affect aspects such as solubility in injection vehicles, stability during storage, and compatibility with other compounds in combination formulations.
Structure-Activity Relationships
The structure-activity relationships of estradiol esters, including Estradiol-3-benzoate-17-butyrate, provide valuable insights into how molecular modifications influence pharmacological properties. These relationships form the foundation for rational drug design in the development of estrogen formulations with specific therapeutic objectives. Several key structural factors influence the pharmacokinetic and pharmacodynamic properties of estradiol esters, creating opportunities for developing compounds with tailored clinical profiles.
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